molecular formula C16H14ClN3O3S B11047196 1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester

1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester

Cat. No.: B11047196
M. Wt: 363.8 g/mol
InChI Key: NXBOBXAFPLYBAJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The chloro substituent enhances the compound’s binding affinity to its targets, while the pyrazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester include:

    1H-Pyrazole-1-acetic acid, 3-[[(3,4-dihydro-1H-2-benzothiopyran-1-yl)carbonyl]amino]-, ethyl ester: This compound has a similar structure but with a dihydrobenzothiopyran moiety instead of benzothiophene.

    1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester: This compound features a different substitution pattern on the pyrazole ring.

    6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains an imidazo-thiadiazole moiety, offering different biological activities.

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

ethyl 2-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C16H14ClN3O3S/c1-2-23-13(21)9-20-8-7-12(19-20)18-16(22)15-14(17)10-5-3-4-6-11(10)24-15/h3-8H,2,9H2,1H3,(H,18,19,22)

InChI Key

NXBOBXAFPLYBAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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